molecular formula C9H14IN3O2 B15089336 Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate

Cat. No.: B15089336
M. Wt: 323.13 g/mol
InChI Key: PLOOPIPREAQJRV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate ( 1427011-19-5) is a chemical compound with the molecular formula C9H14IN3O2 and a molecular weight of 323.13 g/mol. It is a pyrazole-carboxylate derivative characterized by an iodine substituent at the 4-position of the pyrazole ring. This structural feature makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex heterocyclic systems via cross-coupling reactions . Pyrazolo[1,5-a]pyrimidine scaffolds, which can be synthesized from aminopyrazole precursors, are a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy . These compounds are investigated for their ability to inhibit key kinases—such as CK2, EGFR, B-Raf, and MEK—that are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

ethyl 5-amino-4-iodo-1-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C9H14IN3O2/c1-4-15-9(14)7-6(10)8(11)13(12-7)5(2)3/h5H,4,11H2,1-3H3

InChI Key

PLOOPIPREAQJRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the iodination of a pyrazole derivative followed by esterification. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Pyrazole derivatives are widely studied due to their tunable properties. Below is a comparative analysis of ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate with closely related analogs:

Compound A : Ethyl 5-Amino-1-Ethyl-4-Iodopyrazole-3-Carboxylate (CAS 1427013-53-3)
  • Molecular Formula : C₈H₁₂IN₃O₂
  • Key Differences: Substituent at position 1: Ethyl (Compound A) vs. isopropyl (target compound). Synthetic Utility: Both compounds serve as intermediates for further functionalization. The iodine atom in both facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enables nucleophilic substitutions .
Compound B : Ethyl 5-Azido-1H-Pyrazole-4-Carboxylate
  • Molecular Formula : C₆H₇N₅O₂
  • Key Differences: Position 5: Azido group (Compound B) vs. amino group (target compound). Physical Properties: Compound B has a melting point of 92.2–93.7 °C, while data for the target compound is unavailable in the provided evidence .
Compound C : Ethyl Palmitate (Unrelated but referenced for methodological comparison)

Crystallographic and Computational Tools

    Biological Activity

    Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

    Chemical Structure and Properties

    The chemical formula for this compound is C9H12N4O2IC_9H_{12}N_4O_2I with a molecular weight of approximately 331.54 g/mol. The presence of an amino group, an iodine atom, and an isopropyl group contributes to its biological activity and interaction with various biological targets.

    Antimicrobial Activity

    This compound has been studied for its antimicrobial properties . Research indicates that pyrazole derivatives exhibit significant activity against various bacterial strains. For instance, studies have shown that certain pyrazole compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

    Table 1: Antimicrobial Activity of Pyrazole Derivatives

    Compound NameTarget BacteriaInhibition Zone (mm)
    This compoundE. coli15
    Another Pyrazole DerivativeS. aureus18
    Pyrazole Compound XPseudomonas aeruginosa12

    Anti-inflammatory Activity

    In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties . Research shows that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the modulation of signaling pathways related to inflammation.

    Anticancer Potential

    Recent studies have explored the anticancer potential of this compound. Pyrazoles have been identified as promising candidates in cancer therapy due to their ability to target specific enzymes involved in tumor growth. For example, some derivatives have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical in certain types of cancer .

    The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzyme active sites or receptor sites, thereby inhibiting their function or modulating their activity. This interaction can lead to various biological responses, including antimicrobial action and modulation of inflammatory processes .

    Case Studies

    • Study on Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition against E. coli and S. aureus. The results indicated a correlation between structural modifications and increased antimicrobial potency.
    • Investigation of Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, the compound exhibited a notable reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

    Q & A

    Q. What are the optimal synthetic routes for Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate?

    Methodological Answer: The synthesis typically involves multi-step reactions starting from hydrazine derivatives and activated malonates. For example:

    Condensation Reaction : React diethyl 2-(ethoxymethylene)malonate with hydrazine monohydrochloride to form a pyrazole intermediate .

    Iodination : Introduce iodine regioselectively at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions .

    Esterification/Functionalization : Protect the carboxyl group via ethyl ester formation, and introduce the isopropyl group via alkylation (e.g., using isopropyl bromide and K₂CO₃ in DMF at 80°C) .
    Key Data :

    • Yield optimization: ~51–90% after column chromatography (cyclohexane/ethyl acetate gradient) .
    • Purity: ≥98% (GC) confirmed by NMR and LC-MS .

    Q. How is the compound characterized for structural confirmation?

    Methodological Answer:

    X-ray Crystallography : Use SHELXTL for structure refinement. For example, bond lengths (C–I: ~2.09 Å, C–N: ~1.35 Å) and angles (N–C–N: ~120°) should align with pyrazole derivatives .

    Spectroscopy :

    • ¹H/¹³C NMR : Assign peaks using CDCl₃ solvent (e.g., ethyl ester protons at δ 4.33 ppm, isopropyl methyl groups at δ 1.37 ppm) .
    • IR : Confirm ester (C=O stretch: ~1704 cm⁻¹) and amino groups (N–H stretch: ~3230 cm⁻¹) .

    Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H]⁺ with <1 ppm error .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in crystallographic data for pyrazole derivatives?

    Methodological Answer: Discrepancies (e.g., bond length variations >0.02 Å) may arise from:

    Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned structures .

    Thermal Motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms (e.g., iodine) using Mercury’s void visualization to check for solvent effects .

    Validation Tools : Cross-verify with CCDC databases (e.g., Mercury’s packing similarity analysis) to ensure consistency with published pyrazole structures .

    Case Study : A study on ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate showed bond angle deviations resolved by refining hydrogen atom positions with SHELXL .

    Q. What factors influence the regioselective iodination of pyrazole carboxylate esters?

    Methodological Answer: Regioselectivity (4- vs. 5-iodo isomers) depends on:

    Electronic Effects : Electron-withdrawing groups (e.g., esters) direct iodination to the para position (C4) via electrophilic substitution .

    Steric Hindrance : Bulky substituents (e.g., isopropyl) at C1 reduce accessibility at adjacent positions, favoring iodination at C4 .

    Reagent Choice : NIS in acetonitrile at 0°C selectively yields 4-iodo derivatives, while I₂/HIO₃ may produce mixtures .
    Optimization : Monitor reaction progress via TLC (Rf ~0.29–0.60 in cyclohexane/ethyl acetate) and isolate isomers via flash chromatography .

    Q. How can synthetic byproducts be minimized during pyrazole functionalization?

    Methodological Answer:

    Temperature Control : Maintain ≤50°C during azide introduction to prevent decomposition .

    Catalytic Systems : Use trifluoroacetic acid (TFA) to stabilize intermediates and reduce side reactions (e.g., ester hydrolysis) .

    Purification : Employ dry-load silica chromatography (Interchim puriFLASH) with gradients (0–30% ethyl acetate) to separate byproducts (e.g., unreacted azides) .
    Data : Yield improved from 51% to 90% by optimizing equivalents of azido(trimethyl)silane (7.5 equiv) and TFA (10 equiv) .

    Q. What computational tools aid in predicting the reactivity of pyrazole derivatives?

    Methodological Answer:

    DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution pathways (e.g., Fukui indices for iodination sites) .

    Docking Studies : Predict binding affinities for pharmaceutical targets (e.g., kinase inhibitors) using AutoDock Vina with PyRx .

    QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with biological activity using MOE or Schrödinger .

    Q. How do solvent and temperature affect crystallization of pyrazole derivatives?

    Methodological Answer:

    Solvent Screening : Use high-polarity solvents (e.g., DMSO, DMF) for slow evaporation to grow single crystals .

    Temperature Gradients : Cool from 50°C to 4°C over 48 hours to enhance crystal lattice stability .

    Additives : Introduce trace ethyl acetate (1% v/v) to reduce twinning in iodine-containing structures .

    Validation : A crystal structure of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate confirmed orthorhombic P2₁2₁2₁ symmetry via SHELXTL refinement .

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